
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and cyclobutanecarboxylic acid.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as tert-butanol.
Procedure: The mixture is heated to reflux, and the reactants are added dropwise. The reaction is allowed to proceed for a specified time, followed by cooling and pH adjustment using glacial acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
作用机制
The mechanism of action of 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclobutane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .
相似化合物的比较
Similar Compounds
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(3-Chloropyridin-2-YL)-3-bromo-1H-pyrazole-5-formic ether: This compound features a pyrazole ring instead of a cyclobutane ring.
Uniqueness
1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the cyclobutane ring and chloropyridine moiety makes it a valuable intermediate in various synthetic pathways and applications.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
1-(3-chloropyridin-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10/h1,3,6H,2,4-5H2,(H,13,14) |
InChI 键 |
NKNIRKDNUGPLEL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=C(C=CC=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


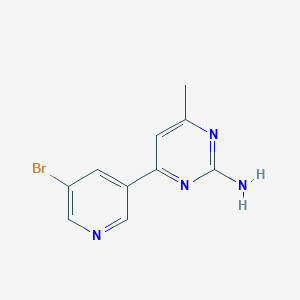
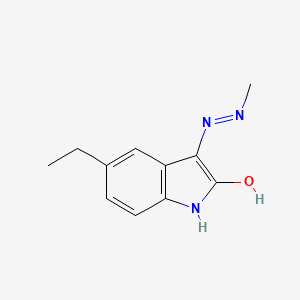
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
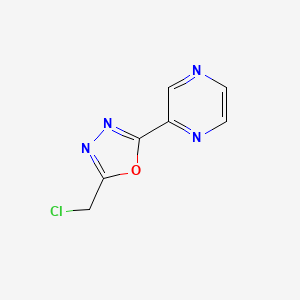
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
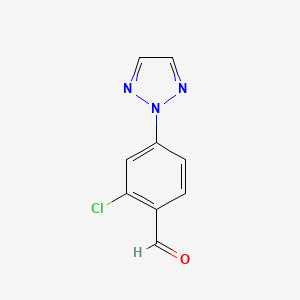
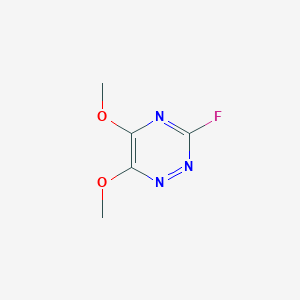

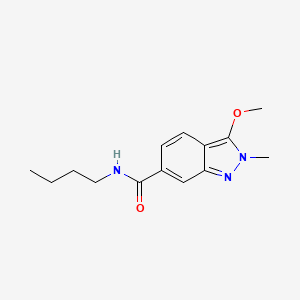

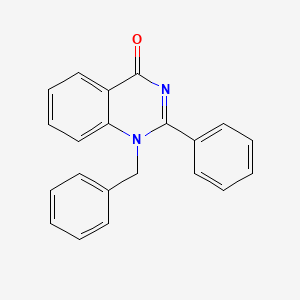
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
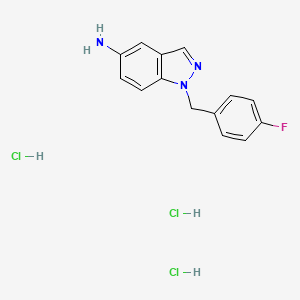
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
